Irg1-IN-1

Description

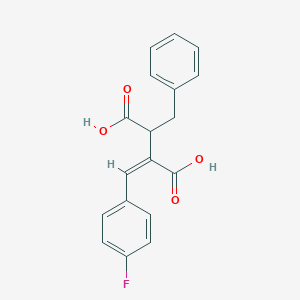

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15FO4 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

(3Z)-2-benzyl-3-[(4-fluorophenyl)methylidene]butanedioic acid |

InChI |

InChI=1S/C18H15FO4/c19-14-8-6-13(7-9-14)11-16(18(22)23)15(17(20)21)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,20,21)(H,22,23)/b16-11- |

InChI Key |

DZXOXUPVMSOERA-WJDWOHSUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(/C(=C/C2=CC=C(C=C2)F)/C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=CC2=CC=C(C=C2)F)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Irg1-IN-1 in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune-responsive gene 1 (Irg1), and its enzymatic product itaconate, have emerged as critical regulators of the tumor microenvironment (TME). Primarily expressed by myeloid cells such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), the Irg1/itaconate axis predominantly exerts an immunosuppressive function, hindering effective anti-tumor immune responses. This has positioned Irg1 as a compelling therapeutic target for cancer immunotherapy. Irg1-IN-1, a novel itaconic acid derivative and Irg1 inhibitor, represents a promising strategy to reverse this immunosuppression and enhance the efficacy of cancer treatments. This technical guide provides an in-depth overview of the function of Irg1 in cancer immunology, the mechanism of action of this compound, supporting quantitative data, and detailed experimental protocols.

The Immunosuppressive Role of Irg1/Itaconate in the Tumor Microenvironment

Irg1, also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate.[1][2] In the context of cancer, tumor cells can induce the expression of Irg1 in TAMs and MDSCs through pathways such as NF-κB activation.[3] The resulting accumulation of itaconate within the TME leads to a multifaceted suppression of anti-tumor immunity:

-

Inhibition of Cytotoxic T-cell Function: Itaconate secreted by myeloid cells can be taken up by CD8+ T cells, where it suppresses their proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytolytic activity. Mechanistically, itaconate can impede the biosynthesis of essential amino acids like aspartate and serine/glycine in T cells, thereby limiting their effector functions.

-

Reduced T-cell Infiltration: Itaconate can inhibit TET DNA dioxygenases in macrophages, leading to a dampened expression of inflammatory genes, including the chemokines CXCL9 and CXCL10. These chemokines are crucial for recruiting CXCR3-expressing CD8+ T cells to the tumor site. By downregulating these chemokines, itaconate effectively reduces the infiltration of cytotoxic T cells into the tumor.

-

Promotion of T-cell Exhaustion: The Irg1/itaconate axis has been implicated in promoting the expression of exhaustion markers, such as PD-1 and TIM-3, on CD8+ T cells.

-

Polarization of Macrophages: While the role of itaconate in macrophage polarization is complex and context-dependent, in the TME, it is often associated with promoting a pro-tumoral, M2-like phenotype.

The culmination of these effects is the creation of an immunosuppressive TME that allows tumors to evade immune destruction and resist immunotherapies like immune checkpoint blockade.

This compound: A Novel Inhibitor Targeting the Irg1/Itaconate Axis

This compound is an itaconic acid derivative that functions as an inhibitor of the Irg1 enzyme. By blocking the production of itaconate, this compound aims to reverse the immunosuppressive effects mediated by this metabolite. The therapeutic rationale is to reprogram the TME into a more pro-inflammatory state, thereby enhancing anti-tumor immunity.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Irg1, leading to a reduction in itaconate levels. This has several downstream consequences within the TME:

-

Restoration of T-cell Effector Function: By reducing itaconate levels, this compound is expected to alleviate the suppression of CD8+ T-cell proliferation and cytokine production.

-

Enhanced T-cell Infiltration: Inhibition of Irg1 can lead to increased expression of chemokines like CXCL9 and CXCL10 by macrophages, promoting the recruitment of cytotoxic T cells into the tumor.

-

Reprogramming of Myeloid Cells: this compound can potentially shift the polarization of TAMs towards a more anti-tumoral, M1-like phenotype and reduce the suppressive activity of MDSCs.

This mechanism suggests that this compound could be effective both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, to achieve a more robust and durable anti-tumor response.

Quantitative Data for Irg1 Inhibitors

The following tables summarize the available quantitative data for this compound and another reported Irg1 inhibitor, ERG344.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Concentration | Effect | Reference |

| Itaconic Acid Production | LPS-stimulated hMDMs | 0.5 mM; 2 mM | Reduction in itaconic acid production | |

| TNFα Secretion | LPS-stimulated hMDMs | 0.5 mM; 2 mM | Reduction in TNFα secretion | |

| Cell Proliferation | C-IRG1-9 rat glioma cells | 0.5 mM; 1 mM | Inhibition of proliferation | |

| Cell Proliferation | TCR-activated hCD8+ T cells | 10 nM | Increased proliferation | |

| Histone Methylation | TCR-activated hCD8+ T cells | 10 µM | Depletion of H3K4me3 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Model | Dosage & Administration | Key Findings | Reference |

| C57BL/6 mice | CT26 colorectal tumors | 0.2 mg/kg; i.p.; 27 days | - Increased survival- Decreased intratumoral frequency of M-MDSCs |

Table 3: Activity of ERG344 (for comparison)

| Assay/Model | System | Value/Dosage | Effect | Reference |

| IC50 | C6 rat glioblastoma cells expressing Irg1 | ~150 µM | Inhibition of itaconate synthesis | |

| In Vivo Efficacy | Syngeneic CT26 colon cancer model | 0.2 mg/kg i.p. (daily) or 0.3 mg/kg p.o. (daily) | - Suppressed tumor growth- Increased survival probability |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cancer immunology.

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization into M1 and M2 phenotypes.

Materials:

-

Bone marrow cells isolated from mice

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

Interleukin-4 (IL-4)

-

6-well tissue culture plates

-

This compound or other test compounds

Procedure:

-

BMDM Differentiation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days.

-

On day 3, add fresh media containing M-CSF.

-

On day 7, detach the differentiated macrophages (M0) for subsequent experiments.

-

-

Macrophage Polarization:

-

Plate the M0 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.

-

To induce M2 polarization, treat the cells with 20 ng/mL IL-4.

-

For control, maintain an unstimulated M0 group.

-

To test the effect of this compound, pre-treat the cells with the desired concentration of the inhibitor for 1-2 hours before adding the polarizing stimuli.

-

-

Analysis (24-48 hours post-polarization):

-

Gene Expression (qPCR): Analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).

-

Protein Expression (Flow Cytometry): Stain for M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163).

-

Cytokine Secretion (ELISA/Multiplex Assay): Measure the concentration of cytokines in the culture supernatant (e.g., TNF-α, IL-6, IL-12 for M1; IL-10, TGF-β for M2).

-

CD8+ T-cell Suppression Assay

This assay evaluates the ability of itaconate or myeloid cells to suppress the proliferation of CD8+ T cells and the reversal of this suppression by this compound.

Materials:

-

Splenic CD8+ T cells (e.g., from OT-I transgenic mice if using ovalbumin as an antigen)

-

Antigen-presenting cells (APCs)

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or specific antigen)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Itaconate or conditioned media from macrophage cultures

-

This compound

-

96-well round-bottom plates

Procedure:

-

T-cell Labeling:

-

Isolate CD8+ T cells from the spleen.

-

Label the T cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.

-

-

Co-culture Setup:

-

In a 96-well plate, co-culture the CFSE-labeled CD8+ T cells with APCs and a T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific peptide antigen).

-

In separate wells, add itaconate at various concentrations or conditioned media from M1-polarized macrophages (with or without this compound treatment).

-

Include a control group with no suppressive agent.

-

-

Analysis (72 hours post-stimulation):

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the CD8+ T-cell population and measure the dilution of the CFSE signal.

-

The percentage of proliferated cells and the number of cell divisions can be quantified. A reduction in CFSE dilution indicates suppression of proliferation.

-

In Vivo Syngeneic Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 0.2 mg/kg, i.p., daily) or the vehicle control to the respective groups.

-

-

Monitoring and Analysis:

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

-

Tumor Analysis:

-

Weigh the tumors.

-

Perform flow cytometry on single-cell suspensions of the tumors to analyze the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells, MDSCs, and macrophage subtypes).

-

Perform immunohistochemistry (IHC) to visualize immune cell infiltration and other markers of interest.

-

-

Survival Study: In a separate cohort, monitor the mice for survival.

-

Visualizations

Signaling Pathway of Irg1/Itaconate-Mediated Immunosuppression

Caption: Irg1/Itaconate-mediated immunosuppression in the TME.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo syngeneic tumor model study.

Conclusion

The Irg1/itaconate axis represents a significant pathway of immunosuppression within the tumor microenvironment. By inhibiting the function of cytotoxic T cells and promoting a pro-tumoral myeloid landscape, it poses a substantial barrier to effective anti-tumor immunity. The development of specific inhibitors, such as this compound, offers a promising therapeutic strategy to dismantle this immunosuppressive shield. The preclinical data, though early, suggests that targeting Irg1 can enhance anti-tumor responses and may synergize with existing immunotherapies. Further research and clinical development of Irg1 inhibitors are warranted to fully realize their potential in the treatment of cancer.

References

An In-depth Technical Guide to Irg1-IN-1 and the Itaconate Production Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the itaconate production pathway and the role of its key enzyme, Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1). It delves into the function of itaconate as a critical immunomodulatory metabolite with significant anti-inflammatory properties. Furthermore, this guide details the characteristics and applications of Irg1-IN-1, a known inhibitor of Irg1, presenting its effects on itaconate synthesis, cellular functions, and in vivo models. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in the fields of immunology, metabolism, and drug development.

The Itaconate Production Pathway: A Nexus of Metabolism and Immunity

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic hub within the mitochondria of mammalian cells.[1] In activated macrophages, this cycle undergoes significant reprogramming to support the immune response.[1] A key event in this reprogramming is the diversion of the TCA cycle intermediate, cis-aconitate, towards the synthesis of itaconate.[2] This metabolic shift is catalyzed by the enzyme Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1).[2][3]

The expression of the Irg1 gene is strongly induced in macrophages and other myeloid cells upon stimulation with inflammatory signals such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. This induction is mediated by various signaling pathways, including those activated by Toll-like receptors (TLRs) and interferons. Specifically, TLR signaling can lead to the activation of transcription factors like NF-κB and IRF1, which in turn drive the expression of Irg1. Upon translation, the Irg1 protein localizes to the mitochondria, where it decarboxylates cis-aconitate to produce itaconate.

Itaconate is not merely a metabolic byproduct but a potent effector molecule with diverse immunomodulatory functions. Its primary roles include:

-

Anti-inflammatory Effects: Itaconate exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

-

Antimicrobial Activity: Itaconate possesses direct antimicrobial properties by inhibiting enzymes essential for the survival of certain bacteria, such as isocitrate lyase in the glyoxylate shunt of Mycobacterium tuberculosis and Salmonella enterica.

-

Modulation of Oxidative Stress: Itaconate can activate the transcription factor Nrf2, a master regulator of the antioxidant response, thereby protecting cells from oxidative damage.

-

Inhibition of Succinate Dehydrogenase (SDH): Itaconate acts as a competitive inhibitor of SDH (Complex II of the electron transport chain), leading to the accumulation of succinate, which itself has signaling roles in inflammation.

This compound: A Chemical Probe to Modulate Itaconate Synthesis

This compound is a derivative of itaconic acid that functions as an inhibitor of the Irg1 enzyme. By blocking the activity of Irg1, this compound effectively reduces the production of itaconate. This makes it a valuable research tool for elucidating the specific roles of the Irg1-itaconate axis in various physiological and pathological processes. Its potential therapeutic applications are also being explored in diseases where the modulation of itaconate levels may be beneficial, such as in certain cancers and inflammatory disorders.

The mechanism of action of Irg1 inhibitors, in general, is to prevent the decarboxylation of cis-aconitate, thereby maintaining the normal flow of the Krebs cycle and preventing the accumulation of itaconate. This can lead to a restoration of the metabolic balance within immune cells and a reduction in the downstream effects of itaconate.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vitro Effects of this compound

| Cell Type | Treatment | Concentration | Effect | Reference |

| Human Monocyte-Derived Macrophages (hMDMs) | LPS stimulation + this compound | 0.5 mM - 2 mM | Reduced production of itaconic acid and secretion of TNF-α. | |

| C-IRG1-9 Rat Glioma Cells | This compound | 0.5 mM - 1 mM | Inhibited cell proliferation. | |

| TCR-activated Human CD8+ T Cells | This compound | 10 nM | Increased cell proliferation. | |

| TCR-activated Human CD8+ T Cells | This compound | 10 µM | Depletion of trimethylation of histone 3 at lysine 4 (H3K4me3). |

Table 2: In Vivo Effects of this compound

| Animal Model | Tumor Model | Treatment | Dosage and Administration | Effect | Reference |

| C57BL/6 Mice | CT26 Colorectal Tumor | This compound (compound 6) | 0.2 mg/kg; intraperitoneal injection for 27 days | Increased survival and decreased intratumoral frequency of myeloid-derived suppressor cells (M-MDSCs). |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Irg1 and itaconate.

Measurement of Itaconate Levels in Cell Culture Supernatants and Cell Extracts by LC-MS/MS

This protocol is adapted from established methods for the quantification of itaconate.

1. Sample Preparation (Cell Extracts): a. Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate. b. After experimental treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). c. Add 150 µL of 80% methanol (pre-chilled to -80°C) to each well. d. Incubate at -80°C for at least 2 hours to ensure protein precipitation and metabolite extraction. e. Centrifuge the plate at 3,220 x g for 20 minutes at 4°C. f. Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

2. Sample Preparation (Culture Supernatants): a. Collect the cell culture medium. b. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. c. Transfer the supernatant to a new tube. d. For analysis, dilute the supernatant with an appropriate solvent (e.g., 80% methanol) and internal standards.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Use a reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm). ii. Maintain the column at a constant temperature (e.g., 50°C). iii. Use a binary solvent system with a gradient elution:

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Set a flow rate of 0.6 mL/min. b. Mass Spectrometry (MS/MS): i. Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. ii. Monitor the specific multiple reaction monitoring (MRM) transitions for itaconate (e.g., m/z 129 -> 85). iii. Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity. c. Quantification: i. Generate a standard curve using known concentrations of itaconic acid. ii. Calculate the concentration of itaconate in the samples by interpolating from the standard curve based on the peak area ratios of the analyte to the internal standard.

Quantification of Cytokine Levels in Macrophage Culture Supernatants by ELISA

This protocol provides a general procedure for a sandwich ELISA to measure cytokine concentrations (e.g., TNF-α, IL-6).

1. Plate Coating: a. Dilute the capture antibody to the recommended concentration in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5). b. Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C.

2. Blocking: a. Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20). b. Add 200 µL of blocking buffer (e.g., PBS with 10% fetal bovine serum) to each well. c. Seal the plate and incubate for at least 1-2 hours at room temperature.

3. Sample and Standard Incubation: a. Prepare a serial dilution of the cytokine standard in blocking buffer. b. Wash the plate 3 times with wash buffer. c. Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. d. Seal the plate and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation: a. Wash the plate 4 times with wash buffer. b. Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer. c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1 hour at room temperature.

5. Enzyme Conjugate Incubation: a. Wash the plate 4 times with wash buffer. b. Dilute the streptavidin-horseradish peroxidase (HRP) conjugate in blocking buffer. c. Add 100 µL of the diluted conjugate to each well. d. Seal the plate and incubate for 30 minutes at room temperature, protected from light.

6. Substrate Development and Measurement: a. Wash the plate 5-7 times with wash buffer. b. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. c. Incubate at room temperature in the dark for 15-30 minutes, or until a color gradient develops. d. Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well. e. Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis: a. Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. b. Determine the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis of Irg1/ACOD1 Protein Expression

This protocol outlines the general steps for detecting Irg1/ACOD1 protein levels in cell lysates.

1. Cell Lysis: a. Wash cultured cells (e.g., macrophages) with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein extract).

2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. SDS-PAGE: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for Irg1/ACOD1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Itaconate Production Pathway in Macrophages.

Caption: Experimental workflow for assessing this compound efficacy.

Caption: Mechanism of itaconate's anti-inflammatory effects.

Conclusion

The Irg1-itaconate axis represents a critical control point in the metabolic reprogramming of immune cells, with profound implications for the regulation of inflammation and host defense. Itaconate's multifaceted roles as an anti-inflammatory, antimicrobial, and antioxidant molecule make it and its production pathway attractive targets for therapeutic intervention. This compound serves as a valuable chemical tool for dissecting the intricate functions of this pathway and holds promise for the development of novel therapeutics for a range of diseases, from inflammatory disorders to cancer. This guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the therapeutic potential of modulating itaconate biosynthesis.

References

- 1. Frontiers | Mycobacterium tuberculosis Induces Irg1 in Murine Macrophages by a Pathway Involving Both TLR-2 and STING/IFNAR Signaling and Requiring Bacterial Phagocytosis [frontiersin.org]

- 2. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRG1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of Irg1-IN-1 in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune-responsive gene 1 (Irg1) and its enzymatic product, itaconic acid, have emerged as critical regulators of the inflammatory response. The inhibition of Irg1 presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases, as well as for cancer immunotherapy. This technical guide provides an in-depth overview of Irg1-IN-1, a potent itaconic acid derivative that acts as an inhibitor of Irg1. We will delve into its mechanism of action, its impact on key inflammatory signaling pathways, and provide detailed experimental protocols for its characterization. Quantitative data from in vitro and in vivo studies are summarized to offer a comprehensive understanding of the therapeutic potential of this compound.

Introduction to Irg1 and Itaconate in Inflammation

Immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1), is an enzyme that catalyzes the conversion of the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, into itaconic acid.[1][2] This metabolic diversion is a hallmark of activated macrophages and other myeloid cells in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS).[3] Itaconic acid and its derivatives have demonstrated significant immunomodulatory effects, primarily acting as anti-inflammatory agents.[4] The therapeutic potential of targeting this pathway has led to the development of specific inhibitors, such as this compound.

This compound: A Potent Inhibitor of Itaconate Production

This compound is an itaconic acid derivative designed to inhibit the enzymatic activity of Irg1, thereby reducing the production of itaconic acid.[5] This inhibition serves to modulate downstream inflammatory signaling and cellular responses.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the Irg1 enzyme. By blocking the synthesis of itaconic acid, this compound prevents the subsequent effects of this metabolite on various cellular processes. The anti-inflammatory effects of itaconate are context-dependent, and its inhibition by this compound can either enhance or suppress inflammatory responses depending on the specific cellular and disease context. A key aspect of its function is the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like phenotype, which is beneficial in the context of cancer immunotherapy.

Modulation of Inflammatory Signaling Pathways

This compound exerts its immunomodulatory effects by influencing several key signaling pathways that are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines. Tumor cells can induce the expression of Irg1 in macrophages through the activation of the NF-κB pathway. The resulting itaconic acid can then, in some contexts, suppress the expression of inflammatory genes. By inhibiting itaconate production, this compound can restore the expression of certain NF-κB target genes, such as the chemokines CXCL9 and CXCL10, which are crucial for the recruitment of cytotoxic T cells to the tumor microenvironment.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical signaling molecule involved in macrophage polarization and tumor progression. Overexpression of Irg1 has been shown to inhibit the M2 polarization of macrophages and suppress the secretion of the pro-tumoral chemokine CCL18. This, in turn, leads to a reduction in the phosphorylation and activation of STAT3 in cancer cells, thereby inhibiting their malignant progression. This compound, by inhibiting Irg1, would be expected to have the opposite effect in this specific context, highlighting the context-dependent nature of its action.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA. Recent evidence suggests a potential interplay between the Irg1/itaconate axis and STING signaling. While the precise mechanism of how this compound modulates this pathway is still under investigation, it is hypothesized that by altering the metabolic state of the cell, this compound may indirectly influence STING activation and downstream type I interferon responses.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its precursor, 4-octyl itaconate (4-OI), on various inflammatory parameters.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Treatment | Concentration | Effect | Reference |

| Human Monocyte-Derived Macrophages (hMDMs) | This compound | 0.5 mM; 2 mM | Reduction in itaconic acid production and TNF-α secretion | |

| C-IRG1-9 Rat Glioma Cells | This compound | 0.5 mM; 1 mM | Inhibition of cell proliferation | |

| TCR-activated hCD8+ T cells | This compound | 10 nM | Increased proliferation | |

| CR-activated hCD8+ T cells | This compound | 10 µM | Depletion of trimethylation of histone 3 at lysine 4 (H3K4me3) |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Effect | Reference |

| C57BL/6 mice with CT26 colorectal tumors | This compound | 0.2 mg/kg (i.p. for 27 days) | Anti-tumor effect, increased survival, decreased intratumoral M-MDSCs | |

| LPS-induced sepsis model (mice) | 4-Octyl itaconate (4-OI) | Not specified | Ameliorated acute lung, liver, and kidney injury; decreased serum IL-1β, IL-6, and TNF-α |

Table 3: Effects of Irg1/Itaconate Pathway Modulation on Cytokine and Chemokine Expression

| Condition | Model | Change in Expression | Reference |

| Irg1 knockout | Tumor-associated macrophages (TAMs) from mice | Increased Tnfα, Il-6, and Il-1β mRNA; Decreased Arg1, Cd206, and Il-10 mRNA | |

| Irg1 overexpression | M2 macrophages | Decreased CCL18 secretion | |

| 4-Octyl itaconate (4-OI) treatment | CCI model mice | Increased IL-10 levels; Decreased IL-6, TNF-α, and IL-1β levels | |

| Irg1 knockdown | Human blood monocyte-derived macrophages (hMDM) | Increased LPS-induced TNF-α production |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on inflammatory responses.

Macrophage Polarization Assay

This protocol describes the in vitro polarization of macrophages to M1 and M2 phenotypes and the assessment of the effect of this compound on this process.

Materials:

-

Primary monocytes (from human PBMCs or mouse bone marrow)

-

Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and M-CSF)

-

M1 polarization stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

-

M2 polarization stimuli: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)

-

Reagents for RNA extraction, cDNA synthesis, and qPCR

-

ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

-

Isolate primary monocytes and culture them in macrophage differentiation medium for 5-7 days to generate M0 macrophages.

-

Plate M0 macrophages in appropriate culture plates.

-

For M1 polarization, treat cells with LPS and IFN-γ.

-

For M2 polarization, treat cells with IL-4 and IL-13.

-

Concurrently with polarization stimuli, treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Harvest cells for flow cytometry analysis of M1/M2 surface markers.

-

Harvest cell lysates for qPCR analysis of M1/M2 marker genes (e.g., iNOS, Arg1) and cytokine mRNA.

-

Collect cell culture supernatants for ELISA to measure secreted cytokines.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This protocol outlines the steps for quantifying TNF-α in macrophage culture supernatants.

Materials:

-

TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Macrophage culture supernatants (collected from the polarization assay)

-

Wash buffer

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Add the stop solution to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Chemokine Expression

This protocol details the measurement of CXCL9 and CXCL10 mRNA expression in macrophages treated with this compound.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for CXCL9, CXCL10, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Lyse macrophages treated with this compound and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up qPCR reactions with SYBR Green or TaqMan master mix, primers for the target genes and housekeeping gene, and the synthesized cDNA.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of CXCL9 and CXCL10, normalized to the housekeeping gene.

Western Blot for Phosphorylated STAT3

This protocol describes the detection of phosphorylated STAT3 in cell lysates to assess the activation of the STAT3 pathway.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with this compound in lysis buffer and collect the supernatant.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

Conclusion

This compound is a valuable research tool for investigating the role of the Irg1/itaconate axis in inflammatory responses. Its ability to modulate macrophage polarization and key inflammatory signaling pathways highlights its potential as a therapeutic agent for a range of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other modulators of this critical immunometabolic pathway. Further research is warranted to fully elucidate the intricate mechanisms of action of this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Irg1-IN-1: A Potential Therapeutic for Autoimmune Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune-responsive gene 1 (IRG1) and its enzymatic product, itaconate, have emerged as a critical nexus in immunometabolism, playing a pivotal role in the regulation of inflammatory responses. Dysregulation of the IRG1-itaconate axis is implicated in the pathogenesis of numerous autoimmune diseases. This has led to the development of IRG1 inhibitors as a promising therapeutic strategy. This technical guide provides a comprehensive overview of Irg1-IN-1, a novel small molecule inhibitor of IRG1, and its potential as a therapeutic agent for autoimmune disorders. While detailed experimental protocols for this compound are not extensively published in peer-reviewed literature, this document consolidates available data and presents representative methodologies for the evaluation of such compounds.

Introduction: The IRG1-Itaconate Axis in Autoimmunity

Immune-responsive gene 1 (IRG1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate within the mitochondria of immune cells, particularly macrophages, upon inflammatory stimulation.[1][2] Itaconate functions as an endogenous anti-inflammatory metabolite through various mechanisms, including the inhibition of succinate dehydrogenase (SDH), activation of the Nrf2 antioxidant pathway, and modulation of the JAK/STAT and NF-κB signaling pathways.[3][4]

In autoimmune diseases such as systemic lupus erythematosus (SLE), rheumatoid arthritis, and multiple sclerosis, chronic inflammation is a key driver of pathology.[5] The IRG1-itaconate axis is a crucial regulator of this inflammation, and its therapeutic modulation presents a novel approach to restoring immune homeostasis. This compound is an itaconic acid derivative designed to inhibit IRG1 activity, thereby reducing itaconate production and its downstream effects.

This compound: Mechanism of Action and Preclinical Data

This compound is a small molecule inhibitor of the IRG1 enzyme. By blocking the production of itaconate, this compound is expected to modulate the inflammatory responses in autoimmune diseases. The primary source of publicly available data on a compound believed to be this compound (referred to as compound 6 in a patent application and potentially ERG344 in conference abstracts) suggests its potential in modulating immune cell function.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Treatment | Concentration(s) | Outcome | Reference |

| Itaconic Acid Production | LPS-stimulated hMDMs | This compound | 0.5 mM; 2 mM | Reduced itaconic acid production | |

| TNFα Secretion | LPS-stimulated hMDMs | This compound | 0.5 mM; 2 mM | Reduced TNFα secretion | |

| Cell Proliferation | C-IRG1-9 rat glioma cells | This compound | 0.5 mM; 1 mM | Inhibited proliferation | |

| Cell Proliferation | TCR-activated hCD8+ T cells | This compound | 10 nM | Increased proliferation | |

| Histone Modification | TCR-activated hCD8+ T cells | This compound | 10 µM | Depletion of H3K4me3 |

Table 2: In Vivo Efficacy of ERG344 (putative this compound)

| Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |

| C57BL/6 mice | CT26 colorectal tumor | ERG344 (i.p.) | 0.2 mg/kg | Increased survival, decreased intratumoral M-MDSCs | |

| C57BL/6 mice | CT26 colorectal tumor | ERG344 (i.p.) | 3 mg/kg | ~17% complete tumor regression |

Key Signaling Pathways Modulated by the IRG1-Itaconate Axis

The therapeutic effect of targeting IRG1 is predicated on its ability to influence key inflammatory signaling pathways.

IRG1-Itaconate and the Nrf2 Pathway

Itaconate is known to activate the transcription factor Nrf2, a master regulator of the antioxidant response, by alkylating cysteine residues on its negative regulator, KEAP1. This leads to the expression of antioxidant and anti-inflammatory genes.

Caption: IRG1-Itaconate-Nrf2 Signaling Pathway.

IRG1-Itaconate and the JAK/STAT Pathway

Recent studies have shown that itaconate and its derivatives can inhibit the JAK/STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.

Caption: Itaconate Inhibition of JAK/STAT Signaling.

IRG1-Itaconate and the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. The IRG1-itaconate axis can suppress NF-κB activation, contributing to its anti-inflammatory effects.

Caption: IRG1-Mediated Suppression of NF-κB Signaling.

Representative Experimental Protocols

While specific protocols for this compound are not publicly detailed, the following are representative methodologies for characterizing an IRG1 inhibitor.

Recombinant IRG1 Expression and Purification

-

Objective: To produce purified, active IRG1 enzyme for in vitro inhibition assays.

-

Methodology:

-

The full-length coding sequence of human or murine IRG1 is cloned into a bacterial expression vector (e.g., pET21a) with a purification tag (e.g., 6x-His).

-

The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A large-scale culture is grown to mid-log phase, and protein expression is induced with IPTG.

-

Cells are harvested, lysed, and the soluble fraction is collected.

-

The His-tagged IRG1 protein is purified using affinity chromatography (e.g., Ni-NTA resin).

-

The purified protein is further polished by size-exclusion chromatography to ensure homogeneity and proper folding.

-

Protein concentration is determined, and purity is assessed by SDS-PAGE.

-

In Vitro IRG1 Enzyme Inhibition Assay

-

Objective: To determine the potency (e.g., IC50) of this compound in inhibiting IRG1 enzymatic activity.

-

Methodology:

-

The enzymatic reaction is typically performed in a buffer containing purified recombinant IRG1 and its substrate, cis-aconitate.

-

This compound is added to the reaction at a range of concentrations.

-

The reaction is incubated at 37°C for a defined period.

-

The production of itaconate is measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.

-

Cell-Based Assay for Itaconate Production

-

Objective: To assess the ability of this compound to inhibit IRG1 activity in a cellular context.

-

Methodology:

-

A relevant cell line (e.g., RAW 264.7 murine macrophages or human monocyte-derived macrophages) is cultured.

-

Cells are pre-treated with various concentrations of this compound or vehicle for a specified time.

-

IRG1 expression and activity are induced by stimulating the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

-

After incubation, intracellular metabolites are extracted.

-

The concentration of itaconate in the cell extracts is quantified by LC-MS/MS.

-

The effect of this compound on itaconate production is determined relative to the LPS-stimulated vehicle control.

-

In Vivo Murine Model of Autoimmune Disease (e.g., Experimental Autoimmune Encephalomyelitis - EAE)

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of multiple sclerosis.

-

Methodology:

-

EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG35-55 peptide) in complete Freund's adjuvant, followed by pertussis toxin administration.

-

Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.

-

Treatment with this compound or vehicle is initiated either prophylactically or therapeutically.

-

At the end of the study, tissues such as the spinal cord and brain are harvested for histological analysis of inflammation and demyelination.

-

Immune cell populations in the central nervous system and secondary lymphoid organs are analyzed by flow cytometry.

-

Cytokine levels in tissue homogenates or serum are measured by ELISA or multiplex assay.

-

Caption: Experimental Workflow for this compound Evaluation.

Future Directions and Therapeutic Potential

The development of IRG1 inhibitors like this compound represents a targeted approach to modulating the metabolic state of immune cells to resolve inflammation. The preclinical data, although limited for this specific compound, are promising and align with the broader understanding of the IRG1-itaconate axis's role in immunity.

Further research is needed to:

-

Fully characterize the pharmacological properties of this compound.

-

Evaluate its efficacy and safety in a range of preclinical models of autoimmune diseases.

-

Elucidate its precise molecular interactions with the IRG1 enzyme.

-

Explore potential biomarkers to identify patient populations most likely to respond to IRG1 inhibition.

References

- 1. The crystal structure of mouse IRG1 suggests that cis-aconitate decarboxylase has an open and closed conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Immune-responsive gene-1: The mitochondrial Key to Th17 Cell Pathogenicity in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ard.bmj.com [ard.bmj.com]

- 5. medchemexpress.com [medchemexpress.com]

The Impact of Irg1 Inhibition on Myeloid-Derived Suppressor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that represent a significant barrier to effective anti-tumor immunity. A key metabolic pathway within MDSCs involves the enzyme Immune-responsive gene 1 (Irg1), which produces the metabolite itaconate. Itaconate secreted by MDSCs exerts potent immunosuppressive effects, notably on T-cell function. This guide provides an in-depth technical overview of the impact of inhibiting Irg1, using the small molecule inhibitor Irg1-IN-1 as a primary example, on the function and activity of MDSCs. We will detail the underlying signaling pathways, present quantitative data from preclinical studies, and provide comprehensive experimental protocols for researchers investigating this promising immunotherapeutic target.

Introduction: Irg1 and Itaconate in Myeloid Cell Biology

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), is an enzyme that catalyzes the conversion of the Krebs cycle intermediate cis-aconitate to itaconate.[1] Irg1 expression is strongly induced in myeloid cells, including macrophages and MDSCs, in response to inflammatory stimuli.[1][2] Itaconate has emerged as a critical immunometabolite with diverse functions. While it exhibits anti-inflammatory properties in macrophages by inhibiting succinate dehydrogenase (SDH) and reducing the production of mitochondrial reactive oxygen species (ROS) and pro-inflammatory cytokines, its role in the tumor microenvironment is predominantly immunosuppressive.[3][4]

MDSCs, particularly within tumors, secrete high levels of itaconate. This secreted itaconate can be taken up by cytotoxic CD8+ T-cells, where it suppresses their proliferation and effector functions, effectively acting as an immune checkpoint metabolite. Consequently, the inhibition of Irg1 presents a compelling therapeutic strategy to dismantle MDSC-mediated immunosuppression and enhance anti-tumor immunity.

This compound: A Pharmacological Inhibitor of Irg1

This compound is a derivative of itaconic acid that functions as an inhibitor of Irg1 activity. By blocking the enzymatic function of Irg1, this compound reduces the production of itaconate, thereby mitigating its downstream immunosuppressive effects. Preclinical studies have demonstrated its potential in cancer immunotherapy research.

Quantitative Data: The Effects of this compound on MDSCs and Immune Function

The following tables summarize the key quantitative findings from preclinical studies involving the Irg1 inhibitor, this compound.

| Parameter | Cell Type/Model | Treatment/Concentration | Effect | Reference |

| Itaconic Acid Production | LPS-stimulated hMDMs | 0.5 mM - 2 mM | Reduction in itaconic acid production | |

| TNFα Secretion | LPS-stimulated hMDMs | 0.5 mM - 2 mM | Reduction in TNFα secretion | |

| Cell Proliferation | C-IRG1-9 rat glioma cells | 0.5 mM - 1 mM | Inhibition of proliferation | |

| CD8+ T-cell Proliferation | TCR-activated hCD8+ T-cells | 10 nM | Increased proliferation |

| Parameter | Animal Model | Dosage and Administration | Effect | Reference |

| Anti-tumor Effect | C57BL/6 mice with CT26 colorectal tumors | 0.2 mg/kg, i.p. for 27 days | Increased survival | |

| MDSC Population | C57BL/6 mice with CT26 colorectal tumors | 0.2 mg/kg, i.p. for 27 days | Decreased intratumoral frequency of M-MDSCs |

Signaling Pathways and Mechanisms of Action

The inhibition of Irg1 by this compound initiates a cascade of events that collectively alleviate MDSC-mediated immunosuppression. The core mechanisms and signaling pathways are depicted below.

Upstream Regulation of Irg1 Expression in MDSCs

In the tumor microenvironment, factors released by tumor cells and other stromal cells trigger signaling pathways within MDSCs that lead to the upregulation of Irg1. The NF-κB pathway is a key transcriptional regulator of Irg1.

Figure 1. Upstream regulation of Irg1 expression in myeloid cells via the NF-κB pathway.

Core Mechanism of this compound Action on MDSCs and T-cells

This compound directly inhibits the Irg1 enzyme, preventing the conversion of cis-aconitate to itaconate. This reduction in itaconate has two major consequences: 1) It alleviates the direct suppression of CD8+ T-cells, restoring their proliferative capacity. 2) It alters the metabolic and signaling state of the MDSC itself, potentially impacting its differentiation and suppressive functions through pathways like STAT3 and ROS.

Figure 2. Mechanism of this compound action on MDSC itaconate production and T-cell suppression.

Intersection with STAT3 and ROS Pathways

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor for the expansion, survival, and function of MDSCs. STAT3 activation is linked to the expression of immunosuppressive factors and the production of ROS. While direct evidence for this compound's effect on p-STAT3 in MDSCs is emerging, the known anti-inflammatory role of itaconate in other myeloid cells suggests that its reduction could lead to a more pro-inflammatory myeloid phenotype, which is often associated with reduced STAT3 signaling. This altered signaling could then lead to a decrease in the monocytic MDSC (M-MDSC) population, as observed in vivo.

Figure 3. Hypothesized impact of this compound on STAT3 and ROS pathways in MDSCs.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Irg1 inhibition on MDSCs.

Protocol for Isolation of MDSCs from Murine Tumors

This protocol is adapted for the isolation of MDSCs from subcutaneous solid tumors.

Materials:

-

Tumor-bearing mice

-

Sterile RPMI 1640 medium, DPBS, and FACS buffer (PBS + 2% FBS + 1mM EDTA)

-

Collagenase D (100 mg/mL), Dispase (50 U/mL), DNase I (10 mg/mL)

-

70µm and 40µm cell strainers

-

Red Blood Cell Lysis Buffer

-

MDSC Isolation Kit (e.g., Miltenyi Biotec) or antibodies for FACS sorting (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-Ly6C)

Procedure:

-

Euthanize mice and aseptically resect tumors.

-

Mince the tumor tissue into small pieces (<1-2 mm³) in a petri dish containing RPMI 1640.

-

Transfer the minced tissue to a 50 mL conical tube and add digestion buffer (RPMI 1640 containing Collagenase D, Dispase, and DNase I).

-

Incubate at 37°C for 30-45 minutes with gentle agitation.

-

Stop the digestion by adding FACS buffer.

-

Pass the cell suspension through a 70µm cell strainer.

-

Centrifuge at 300 x g for 10 minutes at 4°C.

-

Resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.

-

Quench the lysis buffer with excess FACS buffer and centrifuge.

-

Resuspend the single-cell suspension in FACS buffer and pass through a 40µm cell strainer.

-

Proceed with either magnetic bead-based isolation or flow cytometry-based sorting to isolate MDSC populations (PMN-MDSCs: CD11b+Ly6G+Ly6Clo; M-MDSCs: CD11b+Ly6G-Ly6Chi).

Figure 4. Workflow for the isolation of MDSCs from solid tumors.

Protocol for In Vitro T-cell Suppression Assay

This assay measures the ability of MDSCs to suppress T-cell proliferation.

Materials:

-

Isolated MDSCs (effector cells)

-

Splenocytes from a healthy mouse (source of T-cells) or purified CD8+ T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE) dye

-

Anti-CD3 and anti-CD28 antibodies

-

Complete RPMI 1640 medium

-

96-well round-bottom plates

-

This compound or vehicle control (DMSO)

Procedure:

-

Label splenocytes (or purified T-cells) with CFSE according to the manufacturer's protocol.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) for at least 2 hours at 37°C. Wash wells with sterile PBS.

-

Plate the CFSE-labeled T-cells at a density of 1 x 10^5 cells/well.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.

-

Add isolated MDSCs at varying effector-to-target (E:T) ratios (e.g., 1:1, 1:2, 1:4).

-

Add this compound at desired concentrations (e.g., a dose-response from 1 nM to 10 µM) or vehicle control to the appropriate wells.

-

Co-culture for 72-96 hours at 37°C, 5% CO2.

-

Harvest cells and stain with antibodies for T-cell markers (e.g., CD3, CD8) and a viability dye.

-

Analyze T-cell proliferation by flow cytometry, gating on live CD8+ T-cells and measuring the dilution of the CFSE signal.

Protocol for Intracellular Phospho-STAT3 Staining

This protocol allows for the measurement of STAT3 activation in MDSCs.

Materials:

-

Isolated MDSCs

-

This compound or vehicle control

-

Fixation Buffer (e.g., BD Cytofix™)

-

Permeabilization Buffer (e.g., BD Perm™ III, cold methanol)

-

Fluorochrome-conjugated antibodies: anti-p-STAT3 (pY705), surface markers (CD11b, Ly6G, Ly6C)

-

FACS buffer

Procedure:

-

Culture isolated MDSCs with or without this compound for a specified time (e.g., 2-24 hours).

-

Harvest and wash the cells. Stain for surface markers (CD11b, Ly6G, Ly6C) for 30 minutes on ice.

-

Wash cells and fix with Fixation Buffer for 10-20 minutes at room temperature.

-

Wash and permeabilize the cells using an appropriate permeabilization buffer (e.g., ice-cold methanol for 30 minutes on ice).

-

Wash thoroughly to remove the permeabilization reagent.

-

Stain with the anti-p-STAT3 antibody for 30-60 minutes at room temperature, protected from light.

-

Wash and resuspend the cells in FACS buffer.

-

Analyze by flow cytometry, gating on the MDSC populations of interest.

Protocol for Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure intracellular ROS levels.

Materials:

-

Isolated MDSCs

-

This compound or vehicle control

-

Dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive dye

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control for ROS induction

-

Phenol red-free RPMI medium

Procedure:

-

Culture isolated MDSCs with or without this compound for the desired duration.

-

Harvest and wash the cells, then resuspend in warm, phenol red-free RPMI.

-

Load the cells with DCFDA (e.g., 2.5-5 µM) and incubate for 30 minutes at 37°C, protected from light.

-

(Optional) Add PMA (e.g., 30 ng/mL) during the last 15-30 minutes of incubation to a positive control tube.

-

Wash the cells to remove excess dye.

-

Stain for MDSC surface markers on ice.

-

Analyze immediately by flow cytometry, measuring the fluorescence of the oxidized dye in the appropriate channel (typically FITC).

Conclusion and Future Directions

The inhibition of the Irg1-itaconate axis in MDSCs represents a novel and promising strategy in cancer immunotherapy. The small molecule inhibitor this compound has demonstrated the potential to reduce the frequency of immunosuppressive M-MDSCs and restore T-cell proliferation in preclinical models. The mechanisms underpinning these effects likely involve the modulation of key signaling hubs such as STAT3 and ROS, which are critical for MDSC function.

Future research should focus on a more detailed characterization of the dose-dependent effects of this compound on both monocytic and granulocytic MDSC subsets, a deeper investigation into its direct impact on the STAT3 and ROS signaling pathways within these cells, and its efficacy in combination with other immunotherapies, such as immune checkpoint blockade. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore and advance this exciting therapeutic avenue.

References

- 1. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting IRG1 in tumor-associated macrophages for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irg1 expression in myeloid cells prevents immunopathology during M. tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cellular Targets of Irg1-IN-1 Beyond Irg1: A Landscape of Unexplored Interactions

Absence of Comprehensive Off-Target Profiling Data for Irg1-IN-1

As of late 2025, a comprehensive, publicly available off-target profile for the specific inhibitor this compound has not been detailed in the scientific literature. While the compound is utilized as a tool to probe the function of Immune-responsive gene 1 (Irg1), also known as Aconitate Decarboxylase 1 (ACOD1), its selectivity and potential interactions with other cellular proteins remain largely uncharacterized. This lack of data presents a significant knowledge gap for researchers in immunology, metabolism, and drug development.

This compound is an itaconic acid derivative designed to inhibit the enzymatic activity of Irg1, thereby reducing the production of itaconic acid.[1] Itaconic acid is a key immunometabolite that links cellular metabolism with immune responses.[2][3] While the on-target effects of this compound are leveraged to study the roles of Irg1 and itaconate in various pathological and physiological processes, any off-target activities could confound the interpretation of experimental results.

A product data sheet for this compound notes a potential off-target effect at higher concentrations. Specifically, at a concentration of 10µM, the compound was observed to cause a depletion of trimethylation of histone 3 at lysine 4 (H3K4me3) in TCR-activated human CD8+ T cells.[1][4] This finding suggests that this compound may interact with components of the epigenetic machinery, such as histone methyltransferases or demethylases. However, the direct molecular target responsible for this effect has not been identified.

To provide a comprehensive understanding of the cellular effects of this compound, systematic off-target profiling is necessary. Standard methodologies to achieve this include:

-

Kinome Scanning: A broad panel of kinases would be screened to determine if this compound inhibits any kinase activity. This is crucial as many small molecule inhibitors exhibit off-target effects on kinases due to the conserved nature of the ATP-binding pocket.

-

Chemical Proteomics: Techniques such as affinity-based protein profiling or thermal shift assays could identify direct binding partners of this compound across the proteome.

-

Selectivity Profiling: A panel of receptors, ion channels, and other enzymes could be tested to assess the broader selectivity of the compound.

Without such studies, any discussion of the cellular targets of this compound beyond its intended target, Irg1, remains speculative. The observed effect on H3K4me3 provides a starting point for investigation, but further research is required to identify the specific off-target(s) and the functional consequences of these interactions. Researchers using this compound should exercise caution in interpreting their data, particularly when using the compound at higher concentrations, and consider the possibility that observed phenotypes may be due to off-target effects.

Below, we provide a logical workflow for how such an investigation could be structured.

Experimental Workflow for Off-Target Identification

Caption: A logical workflow for the identification and validation of off-targets for a chemical probe like this compound.

References

The Influence of Irg1/ACOD1 Inhibition on NF-κB Activation in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (ACOD1), and its enzymatic product, itaconate, have emerged as critical regulators of the inflammatory response in immune cells. Irg1 is robustly induced under pro-inflammatory conditions and catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate and its derivatives function as anti-inflammatory molecules, in part by modulating the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This technical guide provides an in-depth overview of the influence of Irg1/ACOD1 inhibition on NF-κB activation in immune cells, focusing on the mechanism of action and providing detailed experimental protocols for its investigation. For the purpose of this guide, we will refer to the effects of pharmacological inhibitors of Irg1/ACOD1, such as the cell-permeable itaconate derivative 4-octyl itaconate (4-OI) and the naturally occurring isomer citraconate, as representative of the effects of a specific inhibitor like Irg1-IN-1.

Core Mechanism: Irg1/ACOD1 Inhibition and Attenuation of NF-κB Signaling

The canonical NF-κB signaling pathway is a central axis in the inflammatory response. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Inhibition of Irg1/ACOD1 has been shown to suppress this pathway. Studies using 4-octyl itaconate (4-OI) have demonstrated a significant reduction in the phosphorylation of the p65 subunit of NF-κB in macrophages stimulated with LPS[1][2]. This inhibitory effect on p65 phosphorylation prevents the full activation of NF-κB and consequently dampens the expression of its downstream target genes, including key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[1][2].

The proposed mechanisms for this inhibition are multifaceted. One prominent pathway involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) by itaconate derivatives[1]. Nrf2 is a master regulator of the antioxidant response and can exert anti-inflammatory effects, including the suppression of NF-κB signaling. Additionally, itaconate has been shown to modulate cellular metabolism, which is intricately linked to inflammatory signaling.

The following diagram illustrates the signaling pathway from an inflammatory stimulus to NF-κB activation and the inhibitory role of Irg1/ACOD1 activity.

Data Presentation: Quantitative Effects of Irg1/ACOD1 Inhibition

The following tables summarize the quantitative effects of Irg1/ACOD1 inhibition on key markers of NF-κB activation and downstream inflammatory gene expression in macrophages. The data is compiled from studies utilizing the itaconate derivative 4-octyl itaconate (4-OI).

Table 1: Effect of Irg1/ACOD1 Inhibition on NF-κB p65 Phosphorylation

| Cell Type | Stimulus | Inhibitor (Concentration) | Effect on p-p65 Levels | Reference |

| RAW264.7 | LPS | 4-OI | Significant reduction | |

| BMDMs | LPS + NG | 4-OI | Significant reduction |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; NG: Nigericin; 4-OI: 4-octyl itaconate.

Table 2: Effect of Irg1/ACOD1 Inhibition on Pro-inflammatory Cytokine Expression

| Cell Type | Stimulus | Inhibitor (Concentration) | Effect on Cytokine Levels | Reference |

| BMDMs | LPS + NG | 4-OI | Significant reduction in IL-1β release | |

| RAW264.7 | LPS | 4-OI | Significant reduction in TNF-α, IL-6, IL-1β |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; NG: Nigericin; 4-OI: 4-octyl itaconate.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the influence of this compound on NF-κB activation.

Western Blot for Phosphorylated NF-κB p65

This protocol details the detection of phosphorylated p65 (p-p65), a key indicator of NF-κB activation, in immune cells treated with an Irg1 inhibitor.

a. Cell Culture and Treatment:

-

Seed immune cells (e.g., RAW264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 15-30 minutes.

b. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.

c. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

e. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like β-actin or GAPDH.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

a. Cell Culture and Transfection:

-

One day before transfection, seed cells (e.g., HEK293T or RAW264.7) in a 96-well white, clear-bottom plate.

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours.

b. Treatment and Stimulation:

-

Pre-treat the transfected cells with different concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

c. Cell Lysis and Luciferase Measurement:

-

Remove the culture medium and wash the cells with PBS.

-

Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add the firefly luciferase substrate to each well and immediately measure the luminescence using a plate reader.

-

Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) to each well and measure the Renilla luminescence.

d. Data Analysis:

-

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.

Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes

This protocol is for quantifying the mRNA expression of NF-κB target genes such as TNF-α, IL-6, and IL-1β.

a. Cell Culture and Treatment:

-

Culture and treat cells with this compound and an inflammatory stimulus as described in the Western blot protocol (section 1a), typically for a 4-6 hour stimulation period.

b. RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

c. qPCR:

-

Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Include a melt curve analysis to ensure primer specificity.

d. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.

Conclusion

The inhibition of Irg1/ACOD1 presents a compelling strategy for modulating the inflammatory response in immune cells by targeting the NF-κB signaling pathway. The data and protocols presented in this technical guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and other ACOD1 inhibitors. By utilizing robust experimental techniques such as Western blotting for p-p65, NF-κB luciferase reporter assays, and qPCR for downstream target genes, the precise mechanism and efficacy of these inhibitors can be thoroughly characterized, paving the way for novel anti-inflammatory therapies.

References

- 1. Protective effects of IRG1/itaconate on acute colitis through the inhibition of gasdermins-mediated pyroptosis and inflammation response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immune Response Gene-1 [IRG1]/itaconate protect against multi-organ injury via inhibiting gasdermin D-mediated pyroptosis and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Screening of Irg1 Inhibitors in RAW264.7 Macrophages

Introduction

Immune-responsive gene 1 (Irg1), also known as aconitate decarboxylase 1 (Acod1), is a key enzyme induced in macrophages and other immune cells upon pro-inflammatory stimulation, such as exposure to lipopolysaccharide (LPS). Irg1 catalyzes the production of itaconate, a metabolite that plays a crucial role in modulating inflammatory responses. Itaconate and its derivatives, such as 4-octyl itaconate (4-OI), have been shown to possess anti-inflammatory and antioxidant properties. These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines, reduction of reactive oxygen species (ROS) production, and modulation of signaling pathways like NF-κB and MAPK.[1][2] Therefore, the Irg1-itaconate axis represents a promising target for the development of novel anti-inflammatory therapeutics.